Ethyl 3-bromo-4-chlorobenzoate
Overview
Description
Ethyl 3-bromo-4-chlorobenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-chlorobenzoate typically involves the esterification of 3-bromo-4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 3-bromo-4-chlorobenzoic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-chlorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups.
Reduction: The primary product is 3-bromo-4-chlorobenzyl alcohol.
Oxidation: The primary product is 3-bromo-4-chlorobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a starting material for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-chlorobenzoate in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions.
Comparison with Similar Compounds
Ethyl 3-bromo-4-chlorobenzoate can be compared with similar compounds such as ethyl 4-bromo-3-chlorobenzoate and ethyl 3-bromo-2-chlorobenzoate. These compounds have similar structures but differ in the positions of the substituents on the benzene ring. The unique positioning of the bromine and chlorine atoms in this compound gives it distinct reactivity and properties, making it suitable for specific applications in chemical synthesis and research.
List of Similar Compounds
- Ethyl 4-bromo-3-chlorobenzoate
- Ethyl 3-bromo-2-chlorobenzoate
- Ethyl 2-bromo-4-chlorobenzoate
Properties
IUPAC Name |
ethyl 3-bromo-4-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEVRYZEZZJQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503732 | |
Record name | Ethyl 3-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76008-75-8 | |
Record name | Ethyl 3-bromo-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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